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Compound of Interest

Compound Name: Ammoresinol

Cat. No.: B13807768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ammoresinol is a sesquiterpene coumarin, a class of natural products known for their diverse

biological activities. It has been identified in plants of the Ferula genus. Accurate structural

elucidation and characterization are paramount for any further research and development. This

guide provides a summary of the expected spectroscopic data for Ammoresinol, detailed

experimental protocols for acquiring such data, and a logical workflow for its analysis.

While specific experimental spectra for Ammoresinol are not widely available in public

databases, this guide compiles its known properties and provides expected spectroscopic

values based on its chemical structure and data from closely related sesquiterpene coumarins.

Spectroscopic Data Summary
The following tables summarize the fundamental and expected spectroscopic data for

Ammoresinol.

Table 1: Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and elemental composition of a compound.

For Ammoresinol, high-resolution mass spectrometry (HRMS) is critical for confirming its

molecular formula.
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Parameter Value Source

Molecular Formula C₂₄H₃₀O₄ --INVALID-LINK--[1]

Molecular Weight 382.5 g/mol --INVALID-LINK--[1]

Exact Mass (M) 382.21440943 Da --INVALID-LINK--[1]

Expected M+H⁺ Ion 383.2217 Da -

Expected M+Na⁺ Ion 405.2038 Da -

Plausible Key Fragments (m/z)

Fragmentation would likely

involve the cleavage of the

sesquiterpene side chain from

the coumarin core.

Characteristic losses would

correspond to isoprene units

and cleavages at the benzylic

position.

-

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds. The following are expected chemical shift regions for the protons (¹H) and

carbons (¹³C) in Ammoresinol, based on its known structure.
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¹H NMR - Expected Chemical Shifts (δ ppm) ¹³C NMR - Expected Chemical Shifts (δ ppm)

Aromatic Protons (Coumarin Ring): 6.5 - 7.8 Carbonyl Carbon (Lactone, C-2): 160 - 165

Olefinic Protons (Side Chain): 5.0 - 5.5
Oxygenated Aromatic Carbons (C-4, C-7, C-8a):

145 - 162

Benzylic Methylene Protons (C-1'): 3.2 - 3.6
Aromatic/Olefinic Carbons (C-5, C-6, C-2', C-3',

etc.): 100 - 140

Allylic Methylene Protons: 1.9 - 2.2 Benzylic Carbon (C-1'): 25 - 35

Methyl Protons (Side Chain): 1.5 - 1.8 Aliphatic Methylene/Methine Carbons: 20 - 45

Phenolic Hydroxyl Protons: 4.5 - 6.0 (broad,

D₂O exchangeable)
Methyl Carbons: 15 - 25

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule, while UV-Vis

spectroscopy provides information about the conjugated systems.

Technique Expected Absorption Bands Associated Functional Group

IR (cm⁻¹) 3200 - 3500 (broad) O-H stretch (Phenolic)

2850 - 3000 C-H stretch (Aliphatic)

1650 - 1720 (strong)
C=O stretch (α,β-Unsaturated

Lactone)

1580 - 1620
C=C stretch (Aromatic and

Olefinic)

1000 - 1300 C-O stretch (Lactone, Phenol)

UV-Vis (λₘₐₓ, nm) ~320 - 340
π → π* transition (Coumarin

Chromophore)

~280 - 290
π → π* transition (Aromatic

System)
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Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

a sesquiterpene coumarin like Ammoresinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure Ammoresinol (typically 1-10 mg) is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane

(TMS) is often added as an internal standard (0 ppm). The solution is then transferred to a

standard 5 mm NMR tube.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H nuclei.

¹H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected range of chemical shifts (-2 to 12 ppm), and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

required. The spectral width typically covers 0 to 220 ppm. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also run

to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: To establish connectivity and finalize the structure, a suite of 2D NMR

experiments is essential. This includes:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons (¹J_CH).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings

between protons and carbons (²J_CH, ³J_CH), which is crucial for connecting different

fragments of the molecule.
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Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

volatile solvent like methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with

an appropriate ionization source is used.

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class

of molecules, typically run in both positive and negative ion modes to observe [M+H]⁺,

[M+Na]⁺, or [M-H]⁻ ions.

Data Acquisition: The instrument is first calibrated. A full scan is acquired to determine the

accurate mass of the molecular ion, allowing for the confirmation of the elemental

composition.

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion of interest is selected

and subjected to collision-induced dissociation (CID). The resulting fragment ions are then

mass-analyzed, providing valuable structural information about the different components of

the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly

prepared. A small amount of Ammoresinol is finely ground with dry KBr and pressed into a

thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate. For instruments with an Attenuated Total Reflectance (ATR) accessory, the solid

sample can be placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The

final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A very dilute solution of Ammoresinol is prepared using a UV-

transparent solvent, typically methanol or ethanol. The concentration is adjusted so that the

maximum absorbance falls within the optimal instrumental range (0.1 to 1.0 absorbance

units).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the

instrument. The sample cuvette is then placed in the beam path, and the absorbance is

measured over a wavelength range, typically from 200 to 800 nm. The wavelengths of

maximum absorbance (λₘₐₓ) are recorded.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a novel

natural product like Ammoresinol using modern spectroscopic techniques.
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Caption: Workflow for Natural Product Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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